2-phenyl-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide
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Overview
Description
2-phenyl-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is a complex organic compound that features a benzodiazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole intermediate is then alkylated with an allyl halide to introduce the prop-2-en-1-yl group.
Acetamide Formation: The final step involves the reaction of the alkylated benzodiazole with phenylacetic acid and an activating agent such as carbodiimide to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitric acid, bromine, chlorine
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Saturated derivatives
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
2-phenyl-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various organic reactions.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzodiazole ring is known to interact with various biological targets, potentially inhibiting or activating pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-phenylprop-2-en-1-one: Shares the prop-2-en-1-one moiety but lacks the benzodiazole ring.
N-(prop-2-en-1-yl)acetamide: Contains the acetamide and allyl groups but lacks the phenyl and benzodiazole components.
Benzodiazole derivatives: Compounds with similar benzodiazole structures but different substituents.
Uniqueness
2-phenyl-N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is unique due to its combination of a benzodiazole ring, a phenyl group, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2-phenyl-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-14-23-18-11-7-6-10-17(18)22-19(23)12-13-21-20(24)15-16-8-4-3-5-9-16/h2-11H,1,12-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEOBLWATOEAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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